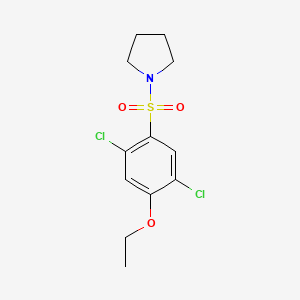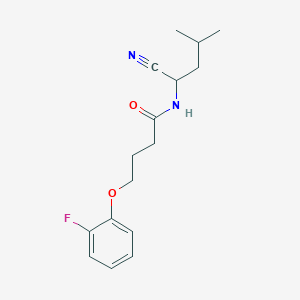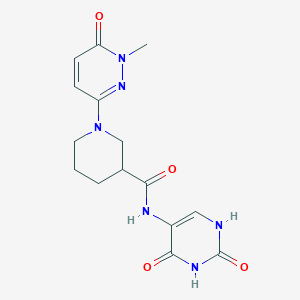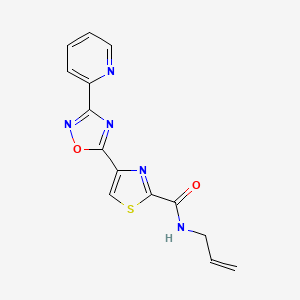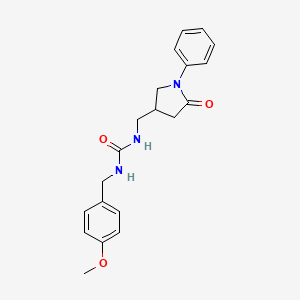
1-(4-Methoxybenzyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxybenzyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential to act as a therapeutic agent. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action and physiological effects.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 1-(4-Methoxybenzyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea involves the reaction of 4-methoxybenzaldehyde with 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, followed by the conversion of the resulting product to the final compound using a urea derivative.
Starting Materials
4-methoxybenzaldehyde, 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, N,N'-dimethylformamide (DMF), triethylamine (TEA), ethyl chloroformate, 1,1'-carbonyldiimidazole (CDI), N,N-dimethyl-1,3-propanediamine, ammonium hydroxide, methanol, diethyl ethe
Reaction
Step 1: 4-methoxybenzaldehyde is reacted with 5-oxo-1-phenylpyrrolidine-3-carboxylic acid in the presence of DMF and TEA to form the corresponding imine intermediate., Step 2: The imine intermediate is then treated with ethyl chloroformate and CDI to form the corresponding N-carboxy anhydride intermediate., Step 3: The N-carboxy anhydride intermediate is then reacted with N,N-dimethyl-1,3-propanediamine to form the corresponding urea intermediate., Step 4: The urea intermediate is then treated with ammonium hydroxide to form the final compound, 1-(4-Methoxybenzyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea., Step 5: The final compound is purified by recrystallization from methanol and diethyl ether.
Wirkmechanismus
The mechanism of action of 1-(4-Methoxybenzyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea is not fully understood. However, it has been suggested that this compound may act by inhibiting specific enzymes or signaling pathways involved in disease progression.
Biochemische Und Physiologische Effekte
1-(4-Methoxybenzyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of specific enzymes involved in cancer cell growth, reduce inflammation, and improve glucose tolerance and insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-Methoxybenzyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea in lab experiments include its potential as a therapeutic agent in various diseases and its ability to inhibit specific enzymes and signaling pathways. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Methoxybenzyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea. These include:
1. Further studies to understand the mechanism of action of this compound and its potential as a therapeutic agent in various diseases.
2. Studies to optimize the synthesis method of this compound for better yields and purity.
3. Investigation of the potential toxicity of this compound and its safety for use in humans.
4. Studies to identify potential drug targets for this compound and develop more potent analogs.
5. Exploration of the use of this compound in combination with other drugs for synergistic effects.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxybenzyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea has been studied for its potential as a therapeutic agent in various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, it has been found to improve glucose tolerance and insulin sensitivity. In Alzheimer's disease research, it has been studied for its ability to reduce amyloid-beta accumulation and improve cognitive function.
Eigenschaften
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-26-18-9-7-15(8-10-18)12-21-20(25)22-13-16-11-19(24)23(14-16)17-5-3-2-4-6-17/h2-10,16H,11-14H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXFNCOLAOVLDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2852840.png)
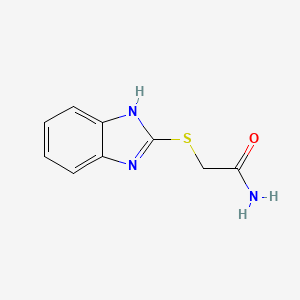
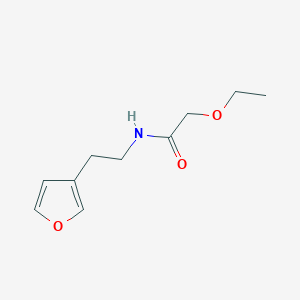
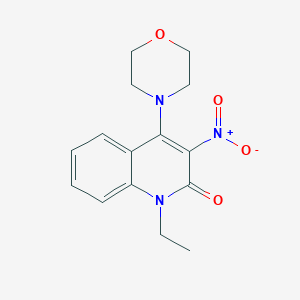
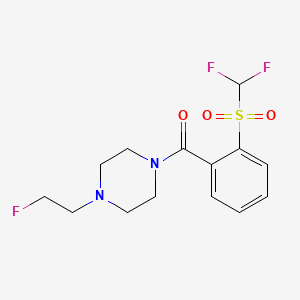
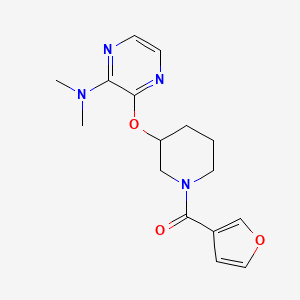
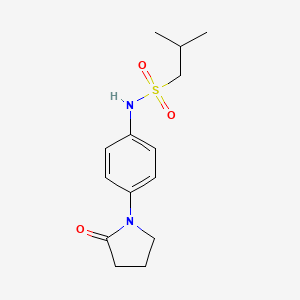
![2-(2,4-dichlorophenoxy)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2852849.png)
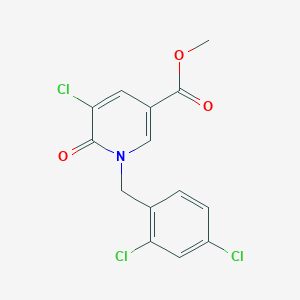
![2-Ethyl-5-((4-ethylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2852856.png)
